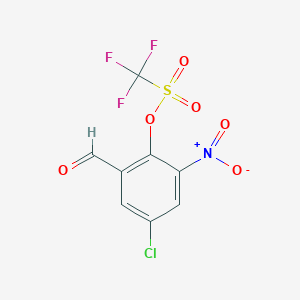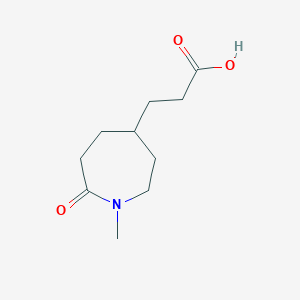
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid is a chemical compound with a unique structure that includes a seven-membered azepane ring with a ketone group at the 7-position and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Azepane Ring: This can be achieved through a Lewis acid-catalyzed acyliminium ion allylation reaction.
Introduction of the Ketone Group: A Mitsunobu reaction can be used to introduce the ketone group at the 7-position.
Formation of the Propanoic Acid Moiety: This can be achieved through a Pd-mediated Stille–Kelly intramolecular cross-coupling reaction, followed by a CO-catalyzed Pd-mediated reductive N-heterocyclization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of high-efficiency catalysts and optimized reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and heteropolyoxometalates.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products
Oxidation: Propionic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted azepane derivatives.
Aplicaciones Científicas De Investigación
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Industry: Used in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, it may exert antioxidant effects by scavenging free radicals and reducing oxidative stress . Additionally, it may interact with specific enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
3-(1-Methyl-7-oxoazepan-4-yl)propanoic acid can be compared with other similar compounds, such as indole derivatives and other azepane-containing molecules. These compounds share structural similarities but may differ in their biological activities and applications . For example:
Indole-3-propionic acid: Known for its antioxidant and neuroprotective properties.
Indole-3-acetic acid: A plant hormone with various biological functions.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of study for researchers in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(1-methyl-7-oxoazepan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H17NO3/c1-11-7-6-8(2-4-9(11)12)3-5-10(13)14/h8H,2-7H2,1H3,(H,13,14) |
Clave InChI |
LBSWUKZBCWQWHZ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CCC1=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


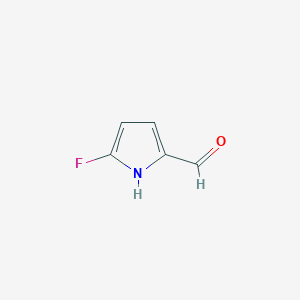
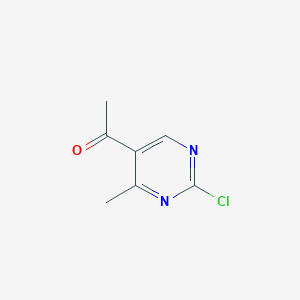
![1-[2-Fluoro-6-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13031666.png)
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)
![7-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13031678.png)
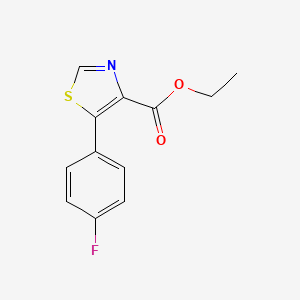
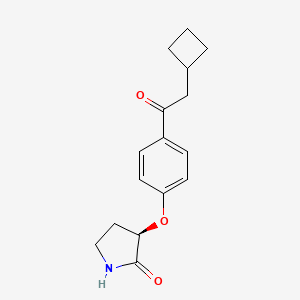

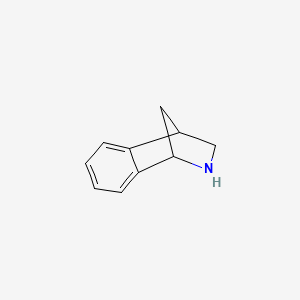
![Methyl7-hydroxy-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B13031692.png)
